Fedovapagon

Descripción general

Descripción

Fedovapagon es una pequeña molécula sintética que actúa como agonista selectivo del receptor de vasopresina V2. Se ha investigado principalmente por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones como la nicturia, que se caracteriza por la micción frecuente durante la noche .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Fedovapagon implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción generalmente implican el uso de solventes orgánicos, catalizadores y reactivos como agentes reductores y grupos protectores para garantizar la formación selectiva del producto deseado .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Fedovapagon experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, típicamente utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, típicamente utilizando nucleófilos o electrófilos bajo condiciones específicas

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores en condiciones anhidras.

Sustitución: Nucleófilos como haluros, aminas o alcoholes, y electrófilos como haluros de alquilo o cloruros de acilo en condiciones apropiadas

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de this compound puede producir derivados hidroxilados, mientras que la reducción puede producir derivados desoxigenados. Las reacciones de sustitución pueden producir diversos derivados sustituidos dependiendo del nucleófilo o electrófilo utilizado .

Aplicaciones Científicas De Investigación

Phase III Trials

-

EQUINOC Study : A pivotal Phase III trial involving 432 patients demonstrated that fedovapagon significantly reduces nocturnal voids and improves quality of life. The study reported:

- Reduction in Nocturnal Voids : Statistically significant reduction in the number of times patients woke to urinate (P<0.001).

- Quality of Life Improvement : Measured using the NocTIMe® score (P=0.034) which reflects patient-reported outcomes.

- Safety Profile : this compound was well tolerated with minimal adverse effects reported .

-

Dose-Response Studies : Research indicated that the antidiuretic effect of this compound can be controlled by dosage. A study involving older male subjects showed:

- Controlled Duration of Action : Higher doses resulted in prolonged antidiuresis without significant risk of hyponatremia or fluid retention .

- Urine Osmolality and Diuresis Correlation : Increased doses correlated with higher urine osmolality and reduced diuresis, confirming the drug's efficacy in managing nocturia .

Efficacy and Safety

This compound has been shown to effectively manage nocturia symptoms while maintaining a favorable safety profile. The following key points summarize its efficacy and safety:

- Effective from First Dose : Patients experienced symptom relief from the initial night of treatment.

- Well Tolerated : Adverse effects were minimal, primarily mild gastrointestinal disturbances .

- Potential for Long-Term Use : Given its favorable pharmacokinetics, this compound may be suitable for chronic use in managing nocturia.

Comparative Analysis with Other Treatments

| Treatment | Mechanism | Efficacy | Safety Profile |

|---|---|---|---|

| This compound | V2 receptor agonist | Significant reduction in nocturnal voids | Generally well tolerated |

| Desmopressin | Peptide V2 receptor agonist | Effective but variable response | Risk of hyponatremia |

| Anticholinergics | Bladder muscle relaxants | Moderate efficacy | Side effects include dry mouth and constipation |

Mecanismo De Acción

Fedovapagon ejerce sus efectos uniéndose selectivamente y activando el receptor de vasopresina V2. Este receptor participa en la regulación de la reabsorción de agua en los riñones y juega un papel crucial en el mantenimiento del equilibrio de líquidos en el cuerpo. Al activar este receptor, this compound mejora la reabsorción de agua, lo que reduce la producción de orina y alivia los síntomas de la nicturia .

Comparación Con Compuestos Similares

Compuestos similares

Desmopresina: Otro agonista del receptor de vasopresina utilizado para tratar la nicturia y otros trastornos urinarios.

Tolvaptan: Un antagonista del receptor de vasopresina utilizado para tratar afecciones como la hiponatremia y la enfermedad renal poliquística.

Conivaptan: Un antagonista no selectivo del receptor de vasopresina utilizado para tratar la hiponatremia

Singularidad de Fedovapagon

This compound es único por su alta selectividad para el receptor de vasopresina V2, lo que minimiza el riesgo de efectos secundarios asociados con la activación o inhibición de otros receptores de vasopresina. Esta selectividad lo convierte en un candidato prometedor para el tratamiento de la nicturia y otras afecciones en las que la modulación del receptor de vasopresina V2 es beneficiosa .

Actividad Biológica

Fedovapagon, also known as VA106483, is a selective, non-peptide vasopressin V2 receptor agonist that has shown promising results in clinical trials for the treatment of nocturia, particularly in men with benign prostatic hyperplasia (BPH). This compound's biological activity is primarily centered around its antidiuretic effects, which are mediated through the stimulation of V2 receptors in the kidneys. This article explores the biological activity of this compound, focusing on its pharmacological effects, clinical trial results, and potential therapeutic applications.

This compound functions as a selective agonist for the vasopressin V2 receptor. Upon binding to these receptors, it promotes water reabsorption in the kidneys, leading to reduced urine production during nighttime hours. This mechanism is particularly beneficial for patients suffering from nocturia, a condition characterized by frequent nighttime urination.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates low variability in its bioavailability among subjects, which is a significant advantage over traditional peptide-based V2 agonists like desmopressin. Studies have demonstrated that the antidiuretic effect can be effectively controlled by adjusting the dosage, thus minimizing risks associated with fluid retention and hyponatremia (low sodium levels) .

EQUINOC Study

The EQUINOC study was a pivotal Phase III trial involving 432 patients randomized to receive either this compound or a placebo. The trial met its co-primary endpoints:

- Reduction in nocturnal voids : Statistically significant reduction (P<0.001).

- Improvement in quality of life : Measured through patient-reported outcomes (P=0.034).

Additional endpoints showed significant results, including:

- Time to first void (P<0.001).

- Nights with 0 or 1 voids (P<0.006).

- Reduction of voids by 50% (P<0.001).

The compound was generally well tolerated among participants, indicating its potential as a safe and effective treatment option for nocturia .

Summary of Clinical Findings

| Parameter | This compound Group | Placebo Group | P-value |

|---|---|---|---|

| Nocturnal voids | Reduced | Increased | <0.001 |

| Quality of life improvement | Significant | Not significant | 0.034 |

| Time to first void | Significantly shorter | Longer | <0.001 |

| Nights with ≤1 void | Increased | Decreased | <0.006 |

| Reduction of voids by 50% | Significant | Not significant | <0.001 |

Antidiuretic Effect Control

A study involving older male subjects demonstrated that the antidiuretic effect of this compound could be controlled through dosage adjustments. The research indicated that even at higher doses (up to 4 mg), the drug's effects diminished sufficiently within approximately 12 hours post-dose, allowing for normal urine excretion . This property is crucial for managing nocturia effectively without leading to adverse fluid retention.

Comparison with Other Treatments

This compound's unique pharmacological profile positions it favorably against traditional treatments for nocturia:

- Desmopressin : A peptide V2 agonist with higher variability in response and risk of hyponatremia.

- Other Non-Peptide Agonists : this compound exhibits lower variability and better control over its antidiuretic effects.

Propiedades

IUPAC Name |

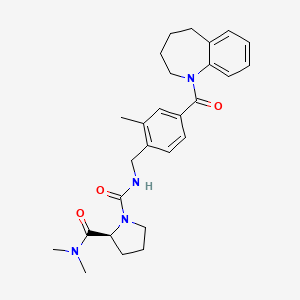

(2S)-2-N,2-N-dimethyl-1-N-[[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl]pyrrolidine-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O3/c1-19-17-21(25(32)30-15-7-6-10-20-9-4-5-11-23(20)30)13-14-22(19)18-28-27(34)31-16-8-12-24(31)26(33)29(2)3/h4-5,9,11,13-14,17,24H,6-8,10,12,15-16,18H2,1-3H3,(H,28,34)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOLFWZIFNQQGH-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCCC4C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCC[C@H]4C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188331 | |

| Record name | Fedovapagon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347887-36-9 | |

| Record name | Fedovapagon [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0347887369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fedovapagon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fedovapagon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N2,N2-Dimethyl-N1-[[2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]phenyl]methyl]-1,2-pyrrolidinedicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEDOVAPAGON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX2GBO4I0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.